molecular formula C23H22N2O3 B2450149 N-(4-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-84-8

N-(4-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2450149
M. Wt: 374.44
InChI Key: RNHWVZZJHVMXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Analysis: Research has shown the successful synthesis and structural analysis of N-(4-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives. These compounds have been synthesized through various methods, including diversity-oriented synthesis and characterizations using spectroscopic methods and single-crystal X-ray diffraction (Baškovč et al., 2012); (Feklicheva et al., 2019).

Potential Applications in Medicine

  • Antimicrobial and Antifungal Agents: Some derivatives of this compound have been studied for their antibacterial and antifungal properties. These compounds have shown effectiveness against various bacterial and fungal strains, potentially indicating their use in developing new antimicrobial agents (El-Sehrawi et al., 2015).

Molecular and Crystal Structure Studies

  • Molecular and Crystal Structure Investigations: Research has focused on the crystal structure and molecular geometry of related compounds. These studies provide insights into the molecular interactions and stability of such compounds, which is crucial for their potential applications in various fields (Polo-Cuadrado et al., 2021).

Potential for Drug Development

  • Drug Development Research: Though the specific compound has not been directly linked to drug development, structurally similar compounds have been evaluated in phase I clinical trials for their potential as selective inhibitors in therapeutic applications, such as in cancer treatment (Schroeder et al., 2009).

properties

IUPAC Name

N-(4-acetylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-6-7-16(2)19(13-15)14-25-12-4-5-21(23(25)28)22(27)24-20-10-8-18(9-11-20)17(3)26/h4-13H,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWVZZJHVMXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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